Ethyl D-(alpha-Methylbenzylimino)acetate
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Overview
Description
Ethyl D-(alpha-Methylbenzylimino)acetate is an organic compound with the molecular formula C12H15NO2. It is a derivative of ethyl acetate, featuring an imino group attached to the alpha carbon of the ester. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl D-(alpha-Methylbenzylimino)acetate can be synthesized through the condensation of acetophenone with ethyl cyanoacetate in the presence of ammonium acetate and glacial acetic acid. The reaction is typically carried out under reflux conditions in benzene, followed by extraction and purification steps .
Industrial Production Methods
Industrial production of ethyl 2-(1-phenylethylimino)acetate involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl D-(alpha-Methylbenzylimino)acetate undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amine.
Reduction: It can be reduced using lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The imino group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and amine.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl D-(alpha-Methylbenzylimino)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(1-phenylethylimino)acetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The imino group plays a crucial role in binding to the active sites of these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl D-(alpha-Methylbenzylimino)acetate can be compared with other similar compounds such as:
Ethyl 2-(1-phenylethylamino)acetate: Similar structure but with an amino group instead of an imino group.
Ethyl 2-(1-phenylethylidene)acetate: Features a double bond instead of an imino group.
Ethyl 2-(1-phenylethyl)acetate: Lacks the imino group entirely.
These compounds share similar synthetic routes and applications but differ in their reactivity and biological activity. This compound is unique due to the presence of the imino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 2-(1-phenylethylimino)acetate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI Key |
VHFZIBNRJPBOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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